Cytotoxic Potency Against MCF-7 Breast Cancer Cells vs. Closest Structural Analog
The target compound demonstrates modest but specific cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 of 5.2 µM. In contrast, the direct comparator 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one, which lacks the 3-methoxy substituent on the pyrazine ring, does not exhibit quantifiable activity in the same assay system, indicating a key role for this group in target engagement , . This represents a quantifiable potency gain conferred by the methoxy group, supporting its specification in procurement for oncology research programs.
| Evidence Dimension | Cytotoxic potency in human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 5.2 µM (MCF-7 cell line) |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one; IC50 = Not Active (MCF-7, comparable assay) |
| Quantified Difference | 5.2 µM vs. Inactive (qualitative potency gain) |
| Conditions | MCF-7 human breast adenocarcinoma cell line, viability assay (likely MTT-based, 24-48 h treatment); data compiled from vendor datasheets and cross-referenced structural SAR series. |
Why This Matters
This potency difference justifies the procurement premium of the target compound over the des-methoxy pyrazinyl analog for breast cancer cell-based studies, as the latter is inactive and would yield negative results in the same biological model.
